molecular formula C10H10F2N2O B15295423 3-(2,4-Difluorophenyl)piperazin-2-one

3-(2,4-Difluorophenyl)piperazin-2-one

Cat. No.: B15295423
M. Wt: 212.20 g/mol
InChI Key: KLPOQBVNJFGBHO-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative.

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative . This method is advantageous due to its simplicity and the ability to generate a wide variety of piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The presence of the 2,4-difluorophenyl group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)piperazin-2-one is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other piperazine derivatives.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

3-(2,4-difluorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-2,5,9,13H,3-4H2,(H,14,15)

InChI Key

KLPOQBVNJFGBHO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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